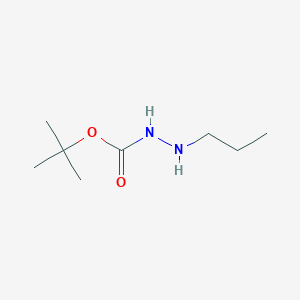
tert-Butyl 2-propylhydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 2-propylhydrazinecarboxylate is a chemical compound with the molecular formula C9H20N2O2. It is also known by its CAS number 101-61-1. This compound is widely used in scientific research and has several important applications in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-propylhydrazinecarboxylate is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic compounds to form stable adducts. This property makes it useful in the synthesis of various compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of tert-Butyl 2-propylhydrazinecarboxylate. However, it has been reported to have antitumor activity in vitro and in vivo. It has also been reported to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tert-Butyl 2-propylhydrazinecarboxylate is its versatility in the synthesis of various compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be taken.
Direcciones Futuras
There are several future directions for research on tert-Butyl 2-propylhydrazinecarboxylate. One area of research could be to further explore its antitumor activity and potential applications in cancer treatment. Another area of research could be to investigate its potential as an antimicrobial agent. Additionally, there is potential for further exploration of its mechanism of action and its interactions with other compounds.
In conclusion, tert-Butyl 2-propylhydrazinecarboxylate is a versatile compound with several important applications in scientific research. Its synthesis method is relatively simple, and it has been shown to have antitumor and antimicrobial activity. However, caution should be taken when handling this compound, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Tert-Butyl 2-propylhydrazinecarboxylate can be synthesized by reacting tert-butyl carbazate with propyl chloroformate in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and is carried out at room temperature. The resulting product is purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Tert-Butyl 2-propylhydrazinecarboxylate is widely used in scientific research as a reagent for the synthesis of various compounds. It is used in the synthesis of pyrazole derivatives, which have important applications in the field of medicinal chemistry. It is also used in the synthesis of hydrazones, which are important intermediates in the synthesis of various bioactive compounds.
Propiedades
Número CAS |
112383-13-8 |
|---|---|
Nombre del producto |
tert-Butyl 2-propylhydrazinecarboxylate |
Fórmula molecular |
C8H18N2O2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
tert-butyl N-(propylamino)carbamate |
InChI |
InChI=1S/C8H18N2O2/c1-5-6-9-10-7(11)12-8(2,3)4/h9H,5-6H2,1-4H3,(H,10,11) |
Clave InChI |
QZVPDPRVIAYRJS-UHFFFAOYSA-N |
SMILES |
CCCNNC(=O)OC(C)(C)C |
SMILES canónico |
CCCNNC(=O)OC(C)(C)C |
Sinónimos |
Hydrazinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



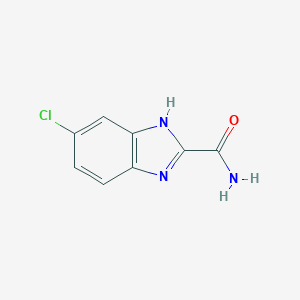
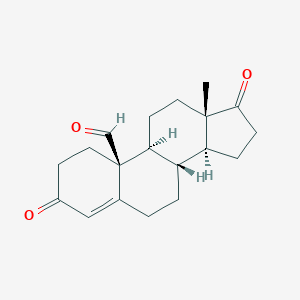
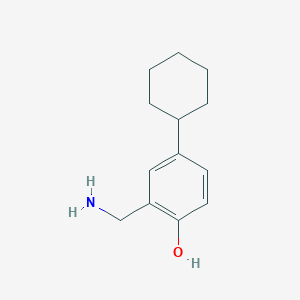

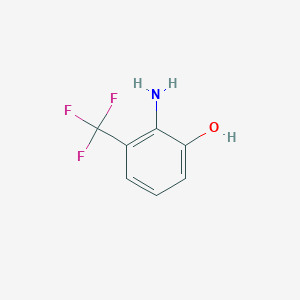

![1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B45072.png)
![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)
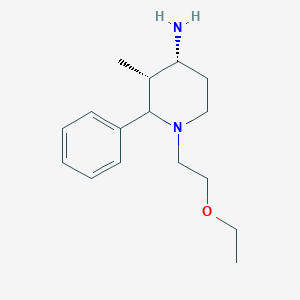
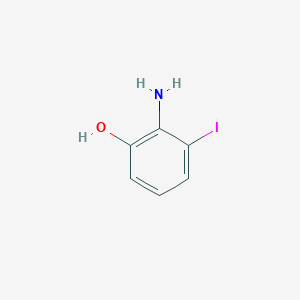
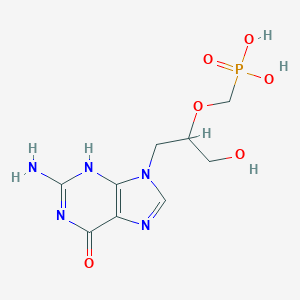
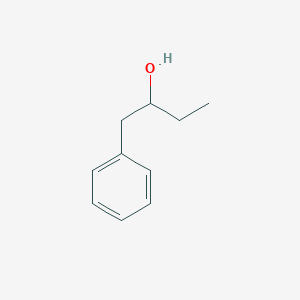
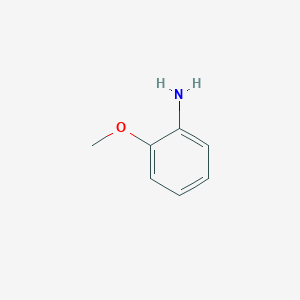
![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)